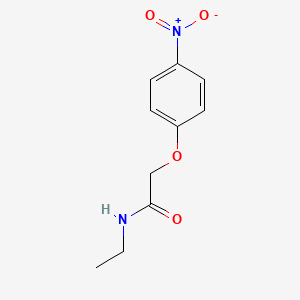

N-ethyl-2-(4-nitrophenoxy)acetamide

Description

N-Ethyl-2-(4-nitrophenoxy)acetamide (CAS: 20916-15-8) is an acetamide derivative featuring a 4-nitrophenoxy substituent at the 2-position and an ethyl group on the acetamide nitrogen. Its molecular formula is C₁₀H₁₂N₂O₄, with a molecular weight of 224.21 g/mol. Its structural framework—comprising a nitroaromatic group and an acetamide backbone—makes it a candidate for studying electronic effects, crystallography, and reactivity patterns .

Propriétés

IUPAC Name |

N-ethyl-2-(4-nitrophenoxy)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O4/c1-2-11-10(13)7-16-9-5-3-8(4-6-9)12(14)15/h3-6H,2,7H2,1H3,(H,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXDZQDKGIZBCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)COC1=CC=C(C=C1)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-ethyl-2-(4-nitrophenoxy)acetamide typically involves the reaction of 4-nitrophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The resulting ethyl 2-(4-nitrophenoxy)acetate is then reacted with ethylamine to form N-ethyl-2-(4-nitrophenoxy)acetamide .

Industrial Production Methods

Industrial production methods for N-ethyl-2-(4-nitrophenoxy)acetamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the final product.

Analyse Des Réactions Chimiques

Types of Reactions

N-ethyl-2-(4-nitrophenoxy)acetamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon.

Substitution: Alkyl or aryl halides, nucleophiles.

Hydrolysis: Acidic or basic aqueous solutions.

Major Products Formed

Reduction: N-ethyl-2-(4-aminophenoxy)acetamide.

Substitution: Various substituted derivatives depending on the nucleophile used.

Hydrolysis: 4-nitrophenoxyacetic acid and ethylamine.

Applications De Recherche Scientifique

N-ethyl-2-(4-nitrophenoxy)acetamide is used in several scientific research fields, including:

Chemistry: As an intermediate in the synthesis of more complex organic compounds.

Biology: In studies involving enzyme inhibition and protein interactions.

Industry: Used in the production of specialty chemicals and materials.

Mécanisme D'action

The mechanism of action of N-ethyl-2-(4-nitrophenoxy)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitrophenoxy group can participate in hydrogen bonding and electrostatic interactions, while the acetamide group can form covalent bonds with nucleophilic sites on proteins or other biomolecules. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparaison Avec Des Composés Similaires

Comparison with Structural Analogs

Substituent Variations and Electronic Effects

N-(4-Chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide ()

- Structural Differences : Incorporates a chloro substituent at the 4-position and a methylsulfonyl group on the acetamide nitrogen.

- Electronic Effects : The methylsulfonyl group is strongly electron-withdrawing, altering the electron density of the acetamide moiety compared to the ethyl group in the target compound.

- Crystallography : The nitro group is twisted out of the benzene plane (torsion angles: -16.7° and 160.9°), influencing intermolecular interactions. Head-to-tail hydrogen bonding (C9–H9B⋯O3) stabilizes the crystal lattice .

N-(4-Hydroxy-2-nitrophenyl)acetamide ()

- Structural Differences : Replaces the ethoxy group with a hydroxyl group at the 4-position.

- Hydrogen Bonding : The hydroxyl group participates in extensive hydrogen bonding, leading to higher melting points and altered solubility compared to the ethoxy analog.

- Crystallographic Data: Crystallizes in the monoclinic system (space group C2/c) with unit cell parameters: a = 9.6643 Å, b = 18.5534 Å, c = 9.3072 Å .

N-(4-Methoxy-2-nitrophenyl)acetamide ()

Functional Group Additions

2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide ()

- Structural Differences: Incorporates a formyl group at the 4-position of the phenoxy ring.

N-[4-(Acetyloxy)-2-nitrophenyl]acetamide ()

Crystallographic and Physicochemical Comparisons

Pharmacological Potential

For example:

- N-(2-Bromocyclohexyl)-2-(substituted phenoxy)acetamide showed significant anti-inflammatory effects in rodent models .

- The nitro group’s electron-withdrawing nature may enhance binding to biological targets, though this requires experimental validation.

Activité Biologique

N-ethyl-2-(4-nitrophenoxy)acetamide is a compound of interest in various fields of biological research due to its potential therapeutic applications. This article provides a detailed examination of its biological activity, including mechanisms of action, experimental findings, and comparative studies with related compounds.

Chemical Structure and Properties

N-ethyl-2-(4-nitrophenoxy)acetamide features an ethyl group attached to a nitrophenoxy acetamide structure, which contributes to its reactivity and biological interactions. The nitro group can undergo reduction to form an amino group, while the acetamide moiety can participate in hydrogen bonding and electrostatic interactions with biological targets.

The biological activity of N-ethyl-2-(4-nitrophenoxy)acetamide is primarily attributed to its interaction with specific enzymes and receptors. The nitrophenoxy group is capable of forming hydrogen bonds and engaging in electrostatic interactions, which may modulate the activity of target proteins or enzymes. This modulation can lead to various physiological effects, including anti-inflammatory and anticancer activities.

Anticancer Activity

Research has shown that derivatives of N-ethyl-2-(4-nitrophenoxy)acetamide exhibit significant anticancer properties. For instance, a related compound, N-(1-(4-chlorophenyl)ethyl)-2-(4-nitrophenoxy)acetamide, demonstrated notable anticancer effects against breast cancer (MCF-7) and neuroblastoma (SK-N-SH) cell lines . The presence of halogen substituents on the aromatic ring enhances these activities.

Anti-inflammatory and Analgesic Effects

In addition to anticancer properties, several studies have reported that compounds similar to N-ethyl-2-(4-nitrophenoxy)acetamide possess anti-inflammatory and analgesic effects. These effects are thought to arise from the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are critical in inflammatory responses .

Comparative Studies

N-ethyl-2-(4-nitrophenoxy)acetamide can be compared with other similar compounds such as:

| Compound Name | Structure Characteristics | Biological Activity |

|---|---|---|

| N-methyl-2-(4-nitrophenoxy)acetamide | Methyl group instead of ethyl | Similar anticancer properties but varied efficacy |

| N-ethyl-2-(4-aminophenoxy)acetamide | Nitro group reduced to amino | Enhanced biological activity due to increased reactivity |

| N-ethyl-2-(4-chlorophenoxy)acetamide | Nitro group replaced with chloro | Exhibits strong anticancer activity |

These comparisons highlight how variations in functional groups influence the biological activity of these compounds.

Case Studies and Experimental Findings

Several case studies have been conducted to evaluate the efficacy of N-ethyl-2-(4-nitrophenoxy)acetamide derivatives:

- Anticancer Efficacy : In vitro assays demonstrated that certain derivatives significantly inhibited cell proliferation in cancer cell lines. For example, compound 3m showed an MIC value of 4 μg/mL against multidrug-resistant strains of Mycobacterium tuberculosis, indicating potential as an antitubercular agent .

- Safety Profile : The cytotoxicity of these compounds was assessed using MTT assays across various tumor cell lines. Most derivatives exhibited low toxicity levels compared to standard chemotherapeutics, suggesting a favorable safety profile for further development .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.